molecular formula C20H18N2O4S B2678974 (Z)-methyl 3-allyl-2-((2-phenoxyacetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 941916-70-7

(Z)-methyl 3-allyl-2-((2-phenoxyacetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No. B2678974
CAS RN: 941916-70-7
M. Wt: 382.43
InChI Key: GDSJSBBLXAAKOZ-MRCUWXFGSA-N
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Description

Thiazoles, imidazoles, and related derivatives are prominent heterocyclic molecules. They have been used as starting materials for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of aminothiazoles with various substituted benzaldehydes . The synthesized compounds are usually characterized by FTIR and NMR .


Molecular Structure Analysis

The thiazolo[5,4-d]thiazole fused (bi)heterocycle is an electron deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .


Chemical Reactions Analysis

Thiazolo[5,4-d]thiazoles are promising building blocks in the synthesis of semiconductors for plastic electronics due to their high oxidative stability and efficient intermolecular π–π overlap .


Physical And Chemical Properties Analysis

The thiazolo[5,4-d]thiazole fused (bi)heterocycle is an electron deficient system with high oxidative stability and a rigid planar structure .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Thiazine Compounds : Cohen and Banner (1977) demonstrated the synthesis of 2-amino-5,6-dihydro-4H-1,3-thiazines, which are related to the chemical structure , through acid-catalyzed cyclization of allylic isothiuronium salts (Cohen & Banner, 1977).
  • Schiff Base Ligands Synthesis : Vinusha et al. (2015) reported on the synthesis and characterization of imino-4-methoxyphenol thiazole derived Schiff base ligands, highlighting their potential applications in medicinal chemistry (Vinusha et al., 2015).

Antibacterial and Antifungal Activities

  • Antibacterial Agents : Abbasi Shiran et al. (2013) synthesized novel 3-allyl-2-(substituted imino)-4-phenyl-3H-thiazole derivatives, showcasing efficient antibacterial activities against various bacterial strains (Abbasi Shiran et al., 2013).
  • Antimicrobial Activities : Mishra et al. (2019) explored benzothiazole-imino-benzoic acid ligands and their metal complexes, revealing good antimicrobial activity against human epidemic causing bacterial strains (Mishra et al., 2019).

Potential in Drug Development

  • Antitumor Applications : Andreani et al. (1983) explored the potential of allyl, propargyl, and cyanomethyl esters of imidazo[2,1‐b]thiazole‐5‐carboxylic acids as antitumor agents, though they did not show significant activity under the conditions employed (Andreani et al., 1983).

Chemosensor Development

  • Fluorescent Chemosensor for Zinc Ion : Saha et al. (2011) developed a highly selective fluorescent probe for zinc ions, a significant advancement in the field of chemosensors (Saha et al., 2011).

Mechanism of Action

While the specific mechanism of action for your compound is not available, similar compounds have shown antimicrobial and antifungal potential. They are considered to act as antagonists against target enzymes like UDP-N-acetylmuramate/l-alanine ligase .

Future Directions

The future directions in the research of similar compounds involve the discovery and development of novel antimicrobial leads with high efficacy . There is also interest in thiazolo[5,4-d]thiazole-based materials for applications in organic electronics .

properties

IUPAC Name

methyl 2-(2-phenoxyacetyl)imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4S/c1-3-11-22-16-10-9-14(19(24)25-2)12-17(16)27-20(22)21-18(23)13-26-15-7-5-4-6-8-15/h3-10,12H,1,11,13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDSJSBBLXAAKOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)COC3=CC=CC=C3)S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-methyl 3-allyl-2-((2-phenoxyacetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

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